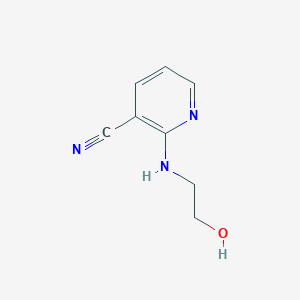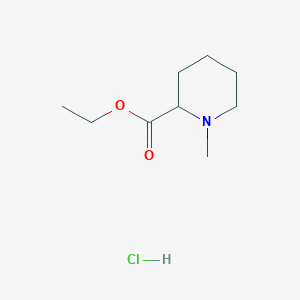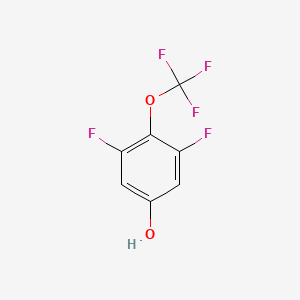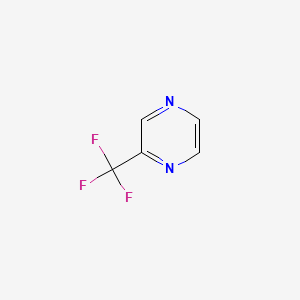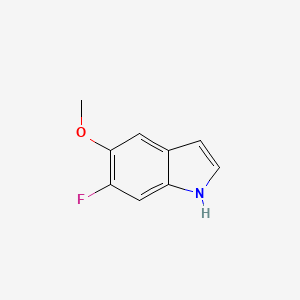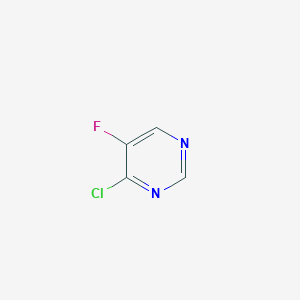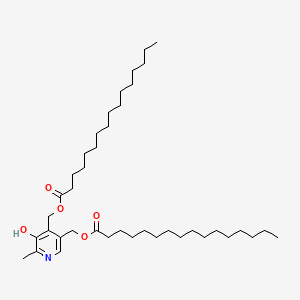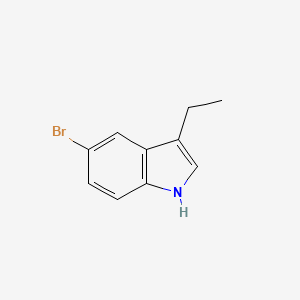
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a structure similar to “Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate” often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the compound likely contains a five-membered ring with carbon, oxygen, and potentially other atoms.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction typically involves a boron compound and a halide compound in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
Similar compounds can participate in a variety of chemical reactions. For example, they may undergo oxidation, reduction, or substitution reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis of Oxamic Acid Derivatives
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is used in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid , a compound with potential biological activity. The process involves the reaction of the ethyl ester with ethanol, NaOH, and water, followed by acidification and extraction . This synthesis route is significant for producing intermediates that can be further modified for various biological applications.
Antiviral Agents
Indole derivatives, which can be synthesized from compounds like Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, have shown promise as antiviral agents . Specific indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, highlighting the potential of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate as a precursor in antiviral research .
Anti-inflammatory Applications
The indole nucleus, which can be derived from Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, is found in many bioactive compounds with anti-inflammatory properties . These compounds can bind with high affinity to multiple receptors, making them valuable in the development of new anti-inflammatory drugs .
Anticancer Research
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate may serve as a starting material for the synthesis of indole-based compounds with anticancer activities . The indole scaffold is integral to many synthetic drug molecules, and its derivatives are being explored for their potential to treat various forms of cancer .
Antimicrobial and Antitubercular Activities
Research into indole derivatives also includes their use as antimicrobial and antitubercular agents . Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate could be used to synthesize these derivatives, which are of interest due to their broad-spectrum biological activities and potential therapeutic applications .
Synthesis of Carbodithioate Derivatives
This compound is also involved in the synthesis of new carbodithioate derivatives . These derivatives have been designed and synthesized for various applications, including potential biological activities. The structural novelty of these compounds makes them a valuable addition to the field of medicinal chemistry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDIJUCDVTBEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592568 |
Source


|
| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | |
CAS RN |
342636-46-8 |
Source


|
| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



